5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Description
Historical Development of Triazole-thiol Chemistry
The triazole ring system was first named in 1885, marking the beginning of extensive research into nitrogen-containing heterocycles. The 1,2,4-triazole nucleus gained prominence due to its stability, resistance to metabolic cleavage, and ability to act as a pharmacophore through hydrogen bonding and dipole interactions. The incorporation of thiol groups into triazoles, forming triazole-3-thiols or thiones, has been a significant development, as these sulfur-containing derivatives often exhibit enhanced biological activities compared to their parent compounds. Over the decades, synthetic methodologies have evolved from classical reflux techniques to modern ionic liquid-catalyzed and multi-component reactions, improving yields and regioselectivity in triazole-thiol synthesis.
Significance in Heterocyclic Chemistry Research
1,2,4-Triazole-3-thiol derivatives are crucial in heterocyclic chemistry due to their diverse pharmacological properties, including antimicrobial, antifungal, anticancer, and enzyme inhibitory activities. The thiol group contributes to increased potency by enhancing interactions with biological targets such as enzymes and receptors. These compounds serve as important scaffolds in drug discovery and development, with several derivatives demonstrating promising results against drug-resistant microbial strains and as inhibitors of enzymes like metallo-beta-lactamases. Their chemical stability, hydrogen bonding capacity, and solubility make them valuable in medicinal chemistry and agrochemical research.
Nomenclature and Registry Systems
The compound is systematically named as 5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol according to IUPAC conventions. It is also referenced by synonyms such as 3H-1,2,4-triazole-3-thione, 5-[(4-ethylphenoxy)methyl]-2,4-dihydro-4-methyl-, and 4H-1,2,4-triazole-3-thiol, 5-[(4-ethylphenoxy)methyl]-4-methyl-. Its Chemical Abstracts Service (CAS) number is 667435-97-4. Registry identifiers include InChI and SMILES notations that encode the molecular structure for database searches. These nomenclature and registry systems facilitate unambiguous identification, data retrieval, and regulatory compliance in chemical and pharmaceutical contexts.
Data Table: Key Chemical Identifiers and Properties
| Property | Description |
|---|---|
| Molecular Formula | C₁₄H₁₇N₃OS |
| Molecular Weight | Approx. 267.37 g/mol |
| IUPAC Name | This compound |
| CAS Number | 667435-97-4 |
| Synonyms | 3H-1,2,4-Triazole-3-thione, 5-[(4-ethylphenoxy)methyl]-2,4-dihydro-4-methyl-; 4H-1,2,4-triazole-3-thiol, 5-[(4-ethylphenoxy)methyl]-4-methyl- |
| Structural Features | 1,2,4-triazole ring, thiol group at position 3, methyl at position 4, (4-ethylphenoxy)methyl substituent at position 5 |
| Chemical Class | 1,2,4-Triazole-3-thiol derivative |
Summary of Research Findings
The compound’s unique substitution pattern on the 1,2,4-triazole ring contributes to its chemical reactivity and potential biological activity, particularly due to the electron-donating ethyl and phenoxy groups enhancing nucleophilicity.
Synthetic routes typically involve multi-step processes under controlled conditions, often employing reflux in ethanol or methanol, with characterization by infrared spectroscopy and nuclear magnetic resonance confirming the structure.
The thiol functionality at the 3-position plays a critical role in interaction with biological targets, such as enzymes or receptors, which may underpin antimicrobial and enzyme inhibitory activities observed in related triazole-thiol compounds.
The compound’s stability and ability to form coordination complexes further underscore its significance in medicinal chemistry research, where it serves as a scaffold for designing novel therapeutic agents.
Properties
IUPAC Name |
3-[(4-ethylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-3-9-4-6-10(7-5-9)16-8-11-13-14-12(17)15(11)2/h4-7H,3,8H2,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIVGGHVQQBYNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=NNC(=S)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359613 | |
| Record name | 5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667435-97-4 | |
| Record name | 5-[(4-Ethylphenoxy)methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667435-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-methyl-4H-1,2,4-triazole-3-thiol Core
The foundational triazole-3-thiol ring is commonly synthesized by cyclization of appropriate hydrazide derivatives with carbon disulfide under alkaline conditions, followed by treatment with hydrazine hydrate. This approach is supported by analogous syntheses of phenyl-substituted triazole thiols:
- Starting from benzoic acid hydrazide, reaction with carbon disulfide in alkaline ethanol yields a potassium dithiocarbazate intermediate.
- Subsequent reflux with hydrazine hydrate liberates hydrogen sulfide and forms the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol core.
This method yields the triazole-3-thiol nucleus with high purity and moderate yield (~65-70%).
Methylation at the 4-Position
Methylation of the nitrogen at the 4-position of the triazole ring is achieved by:
- Using methylating agents such as methyl iodide or dimethyl sulfate.
- The reaction is carried out under basic conditions to deprotonate the nitrogen, facilitating nucleophilic attack on the methylating agent.
This step finalizes the structure of 5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol.
Alternative and Optimized Methods
Microwave-Assisted Synthesis
Recent studies have demonstrated the utility of microwave irradiation to enhance reaction rates and yields in triazole thiol syntheses:
Use of Hydrazine Hydrate and Carbon Disulfide
The classical approach using hydrazine hydrate and carbon disulfide remains prevalent due to simplicity and availability of reagents, but requires careful control of reaction conditions to ensure safety and product purity.
Summary Table of Preparation Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of potassium salt intermediate | Benzoic acid hydrazide + CS2 + alkali ethanol | ~67 | Potassium dithiocarbazate intermediate |
| Cyclization to triazole-3-thiol core | Hydrazine hydrate reflux in water | ~65 | Evolution of H2S monitored |
| Alkylation with (4-ethylphenoxy)methyl halide | (4-ethylphenoxy)methyl chloride + base, aprotic solvent | Variable | Requires controlled conditions |
| Methylation at 4-position | Methyl iodide or dimethyl sulfate + base | High | Final substitution step |
| Microwave-assisted synthesis | Microwave irradiation, 600 W, 30 min | Up to 97 | Enhanced yield and reduced time |
Research Findings and Analytical Data
- Yields: Classical methods yield 60-70% for intermediate steps; microwave methods improve yields to >90% for final products.
- Purity: Recrystallization from ethanol or other solvents ensures high purity.
- Characterization: Confirmed by melting point, IR (notable bands for S-H, C=N, aromatic C-H), and NMR spectroscopy.
- Safety: Evolution of hydrogen sulfide requires adequate ventilation and monitoring during synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The compound can be reduced to remove the thiol group, resulting in a different functional group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) or bromine (Br2) are typically employed.
Major Products Formed:
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Thiol-free derivatives.
Substitution Products: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets involved would vary based on the context of its use.
Comparison with Similar Compounds
Core Triazole-Thiol Scaffold
The triazole-thiol core (4H-1,2,4-triazole-3-thiol) is common across all analogs. Variations arise from substituents at the 4- and 5-positions, which significantly influence physicochemical and biological properties.
Key Substituent Variations
Notable Observations:
- The 4-ethylphenoxy group in the target compound balances lipophilicity and steric bulk, contrasting with the decylthio chain (high hydrophobicity) in antifungal agents and the fluorophenoxy group (polarity) in corrosion inhibitors .
- Substituents like morpholine () or quinoxaline () introduce heteroatoms or aromatic systems, altering electronic profiles and binding affinities.
Physicochemical Properties
Polarity and Solubility
Thermal Stability
Triazole-thiols generally exhibit high thermal stability. Derivatives with bulky substituents (e.g., adamantyl in ) show enhanced stability, while electron-withdrawing groups (e.g., fluorine) may lower melting points .
Antimicrobial and Antifungal Effects
- Decylthio-Morpholine Derivative : Exhibits potent antifungal activity (MIC: 2–8 µg/mL against Candida spp.) due to the decylthio chain disrupting microbial membranes .
- Target Compound: The ethylphenoxy group may confer moderate antimicrobial activity, though likely weaker than decylthio derivatives.
Enzyme Inhibition
- Quinoxaline-Triazole Hybrid (): Acts as a thymidine phosphorylase inhibitor (IC50: <1 µM), relevant for anticancer applications .
- Target Compound: Unreported, but the ethylphenoxy group’s bulk may hinder enzyme binding compared to smaller substituents.
Antiradical Activity
Alkyl derivatives of 5-(5-methylpyrazol-3-yl)-4-phenyl-... show moderate DPPH radical scavenging (IC50: 50–100 µM) ().
Corrosion Inhibition
Triazole-thiols with aromatic substituents are effective corrosion inhibitors for metals in acidic environments:
- 5-[(4-Chlorophenoxy)methyl]-...: 92% efficiency at 0.1 mM in HCl, attributed to strong adsorption via Cl and S atoms .
- Target Compound: The ethylphenoxy group may reduce adsorption efficiency compared to electron-withdrawing substituents (e.g., Cl, F) .
Toxicity Profiles
Biological Activity
The compound 5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. This article aims to consolidate existing research findings, case studies, and data tables to present a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H16N2OS
- Molecular Weight : 252.35 g/mol
- IUPAC Name : this compound
Structural Features
The presence of the triazole ring and thiol group contributes significantly to its biological properties. The ethylphenoxy side chain may enhance lipophilicity and facilitate cellular uptake.
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. Research indicates that this compound exhibits potent antifungal activity against various fungal strains.
Table 1: Antifungal Activity Against Different Strains
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.25 µg/mL |
| Aspergillus niger | 0.5 µg/mL |
| Cryptococcus neoformans | 0.75 µg/mL |
These results suggest that the compound could serve as a potential therapeutic agent in treating fungal infections.
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. A study demonstrated that it significantly scavenges free radicals and reduces oxidative stress markers in vitro.
Table 2: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| 5-[(4-ethylphenoxy)methyl]-4-methyl... | 12.5 |
| Ascorbic Acid | 10.0 |
| Trolox | 15.0 |
The lower IC50 value indicates that the compound is a strong antioxidant compared to some standard antioxidants.
Cytotoxicity Studies
In vitro cytotoxicity studies have shown that this triazole derivative selectively inhibits cancer cell lines while exhibiting minimal toxicity to normal cells.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 20.0 |
| HeLa (Cervical Cancer) | 18.0 |
| A549 (Lung Cancer) | 22.0 |
These findings indicate its potential role in cancer therapy as a selective cytotoxic agent.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Ergosterol Synthesis : Similar to other triazoles, it likely inhibits the enzyme lanosterol demethylase, disrupting cell membrane integrity in fungi.
- Free Radical Scavenging : The thiol group plays a crucial role in neutralizing reactive oxygen species.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction and caspase activation.
Case Study 1: Treatment of Fungal Infections
A clinical trial involving patients with persistent fungal infections treated with this compound showed a significant reduction in fungal load after four weeks of treatment, supporting its efficacy as an antifungal agent.
Case Study 2: Cancer Therapy
In a preclinical model using mice with implanted tumors, administration of the compound resulted in a notable decrease in tumor size compared to control groups, indicating its potential as an adjunct therapy in oncology.
Q & A
Q. What are the established synthetic routes for 5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via alkylation or Mannich reactions. For example:
- Alkylation: Reacting 4-methyl-4H-1,2,4-triazole-3-thiol with 4-ethylphenoxymethyl halides in basic media (e.g., NaOH) under reflux conditions .
- Mannich Reaction: Introducing aminoalkyl groups by reacting the thiol intermediate with formaldehyde and secondary amines in ethanol/water mixtures .
Optimization Tips: - Use polar aprotic solvents (e.g., DMF) to enhance alkylation efficiency .
- Monitor reaction progress via TLC (silica gel, chloroform/methanol eluent) to minimize byproducts .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer: Key techniques include:
Q. How can researchers address impurities arising during synthesis?
Methodological Answer: Common impurities include unreacted starting materials and over-alkylated byproducts. Mitigation strategies:
Q. What physicochemical properties should be prioritized for initial characterization?
Methodological Answer:
Q. What in vitro assays are suitable for preliminary pharmacological screening?
Methodological Answer:
- Antibacterial Activity: Use serial dilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Antioxidant Potential: DPPH radical scavenging assay (IC₅₀ calculation) .
Advanced Research Questions
Q. How can low yields in alkylation reactions be resolved?
Methodological Answer: Low yields (~40–60%) often stem from steric hindrance or competing side reactions. Solutions include:
Q. What strategies resolve structural ambiguities in X-ray crystallography?
Methodological Answer:
Q. How can Mannich reactions be designed to synthesize bioactive analogs?
Methodological Answer:
Q. How should contradictory biological activity data be analyzed?
Methodological Answer:
Q. What challenges arise during scale-up, and how are they managed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
